molecular formula C11H12ClN5O2 B1427330 (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid CAS No. 1374407-87-0

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

Cat. No.: B1427330
CAS No.: 1374407-87-0
M. Wt: 281.7 g/mol
InChI Key: ZYUHQVZSIPHOFE-UHFFFAOYSA-N
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Description

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid is a synthetic compound with the molecular formula C11H12ClN5O2 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid typically involves the reaction of 2-chloro-6-(1-pyrrolidinyl)-9H-purine with bromoacetic acid under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce different oxidized forms of the compound.

Scientific Research Applications

Chemistry

In the field of chemistry, (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of new compounds with diverse functionalities .

Biology

The compound is under investigation for its biological activity , particularly its interactions with cellular processes and biological macromolecules. Research has shown that it can influence enzyme activities and receptor functions, which may lead to significant insights into cellular signaling pathways .

Medicine

In medicinal chemistry, ongoing studies are exploring its potential as a therapeutic agent . Preliminary findings suggest that it may exhibit anticancer properties and could be effective against proliferative diseases. For instance, derivatives of purine compounds have shown promise in treating conditions like cancer by targeting specific pathways involved in cell proliferation .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesUsed in synthesizing various derivatives
BiologyInteraction with biological systemsModulates enzyme activity; potential cellular signaling influence
MedicineTherapeutic applicationsAnticancer properties; potential use against proliferative diseases

Case Study 1: Antitumor Activity

A study focused on a series of 2,6,9-trisubstituted purine derivatives, including this compound, demonstrated significant antitumor activity in vitro. The results indicated that these compounds could inhibit cancer cell growth by interfering with DNA replication processes .

Case Study 2: Antiviral Properties

Research has also indicated that derivatives linked to the purine structure exhibit antiviral properties against herpes simplex virus type 1 (HSV-1). Compounds similar to this compound were shown to be effective against acyclovir-resistant strains, highlighting their potential in antiviral drug development .

Mechanism of Action

The mechanism of action of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(pyrrolidin-1-yl)-9H-purine
  • Ethyl (6-chloro-9H-purin-9-yl)acetate

Uniqueness

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid is unique due to the presence of both the pyrrolidine and acetic acid moieties, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other similar compounds and may enhance its utility in various applications.

Biological Activity

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid is a derivative of purine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₉H₁₀ClN₅
  • Molecular Weight : 199.65 g/mol
  • SMILES Notation : C1=NC(Cl)=NC2=C1N=CN2C(=O)CCN(C)C

Research indicates that this compound functions primarily as an ATP competitive inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound can induce apoptosis in proliferating cells, making it a candidate for cancer therapies .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

In Vitro Studies

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • LLC-PK1 (non-cancerous)
    The compound exhibited significant cytotoxicity against MDA-MB-231 and HepG2 cells with IC50 values ranging from 4.98 to 14.65 μM, indicating selective toxicity towards cancerous cells compared to non-cancerous cell lines .

Case Studies

A notable case study involved the use of related purine derivatives in treating various cancers, demonstrating that modifications in the purine structure could lead to enhanced biological activity. Specifically, derivatives similar to this compound were shown to significantly reduce tumor size in xenograft models .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other purine derivatives:

Compound NameIC50 (μM)Target EnzymeActivity Type
This compound4.98 - 14.65Topoisomerase IIAnticancer
9H-Purine Derivative A5.00Topoisomerase IIAnticancer
9H-Purine Derivative B10.00Topoisomerase IAnticancer

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid?

The synthesis typically involves coupling a chloropurine core with pyrrolidine and acetic acid derivatives. A general method includes using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids in toluene under reflux, followed by purification via column chromatography . For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine derivatives can react with substituted phenylboronic acids using Pd(Ph₃)₄ and K₂CO₃ . The acetic acid moiety may be introduced via ester hydrolysis or direct substitution.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substitution patterns and purity (e.g., δ ~8.5 ppm for purine protons) .
  • Mass spectrometry (ESI-HRMS) for molecular weight verification (e.g., [M+H]⁺ peaks) .
  • HPLC with UV detection to assess purity and stability under varying conditions (e.g., reverse-phase C18 columns) .

Q. How can researchers evaluate the biological activity of this compound?

Initial screening involves in vitro assays such as:

  • Enzyme inhibition studies (e.g., kinase or protease assays) using fluorometric or colorimetric substrates .
  • Antiviral activity via plaque reduction assays in cell cultures (e.g., measuring EC₅₀ values) .
  • Cytotoxicity profiling (MTT/XTT assays) to determine selectivity indices .

Q. What safety precautions are necessary when handling this compound?

Based on analogous purine derivatives:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .
  • Store in airtight containers at 2–8°C, protected from light and moisture .
  • Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Pd-catalyzed syntheses?

  • Solvent selection : Replace toluene with DMF or THF to enhance solubility of polar intermediates .
  • Catalyst screening : Test Pd(OAc)₂/XPhos systems for better turnover in sterically hindered reactions.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining high yields .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response reanalysis : Confirm linearity of activity across concentrations using Hill slope modeling .
  • Metabolic stability assays : Evaluate compound degradation in liver microsomes to rule out false negatives .
  • Structural analogs : Compare activity of derivatives with/without the acetic acid group to identify pharmacophores .

Q. How can X-ray crystallography address challenges in structural determination?

  • Use SHELXL for refinement of high-resolution data, applying TWIN commands for twinned crystals .
  • Employ ORTEP-3 for visualizing thermal ellipsoids and validating bond angles/planarity of the purine ring .
  • For low-resolution data, integrate Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Q. What advanced methods validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C), then monitor via LC-MS .
  • Isotopic labeling : Use ¹⁴C-labeled acetic acid moieties to track metabolic breakdown in hepatocyte models .

Q. How can molecular docking predict binding modes to target proteins?

  • Protein preparation : Retrieve target structures (e.g., kinases) from the PDB and optimize protonation states using MOE or AutoDock .
  • Docking protocols : Perform flexible ligand docking with AMBER force fields, validating poses via MD simulations (100 ns) .

Q. What computational tools analyze electronic effects of substituents on reactivity?

  • DFT calculations (Gaussian 16): Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
  • NBO analysis : Assess hyperconjugation effects of the pyrrolidine ring on purine aromaticity .

Properties

IUPAC Name

2-(2-chloro-6-pyrrolidin-1-ylpurin-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O2/c12-11-14-9(16-3-1-2-4-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUHQVZSIPHOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2N=CN3CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212757
Record name 9H-Purine-9-acetic acid, 2-chloro-6-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374407-87-0
Record name 9H-Purine-9-acetic acid, 2-chloro-6-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374407-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Purine-9-acetic acid, 2-chloro-6-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

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